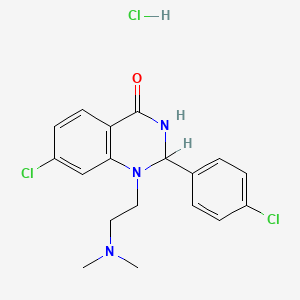![molecular formula C86H132N4O12P- B13727349 2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step may involve the preparation of intermediate compounds, followed by their sequential coupling to form the final product. Each step typically requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated equipment. The process would be optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions it undergoes depend on the functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and catalyst must be carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis.
Biology: In biology, the compound may be used in studies involving cell signaling, membrane dynamics, or protein interactions. Its ability to interact with biological molecules makes it a useful probe in biochemical research.
Medicine: In medicine, this compound may have potential therapeutic applications. It could be investigated for its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: In industry, the compound may be used in the production of specialty chemicals, materials, or pharmaceuticals. Its unique properties could be harnessed for various industrial applications.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the compound’s structure and the context in which it is used.
相似化合物的比较
Similar Compounds: Similar compounds may include other complex organic molecules with analogous functional groups or structural motifs. Examples might include other phospholipids, indole derivatives, or long-chain fatty acid esters.
Uniqueness: What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows it to interact with biological molecules in distinct ways, making it valuable for specific applications.
属性
分子式 |
C86H132N4O12P- |
|---|---|
分子量 |
1445.0 g/mol |
IUPAC 名称 |
2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C86H133N4O12P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-80(92)99-68-72(102-81(93)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)69-101-103(95,96)100-65-62-88-84(94)98-67-66-97-64-61-87-79(91)54-40-37-47-63-90-76-60-58-71-49-44-46-51-74(71)83(76)86(5,6)78(90)53-39-36-38-52-77-85(3,4)82-73-50-45-43-48-70(73)57-59-75(82)89(77)7/h36,38-39,43-46,48-53,57-60,72,77H,8-35,37,40-42,47,54-56,61-69H2,1-7H3,(H,87,91)(H,88,94)(H,95,96)/p-1/b39-36+,52-38+,78-53+/t72-,77?/m1/s1 |
InChI 键 |
CGOULOAYYBYTKS-LYDGUNMJSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\C=C\C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



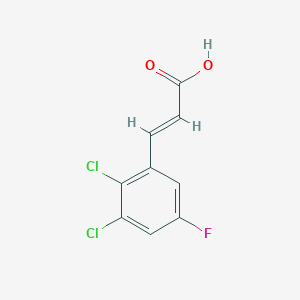

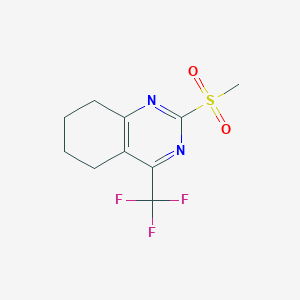
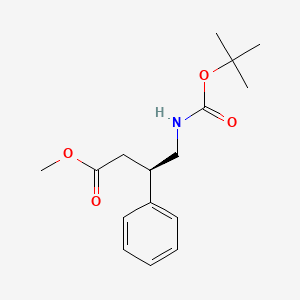

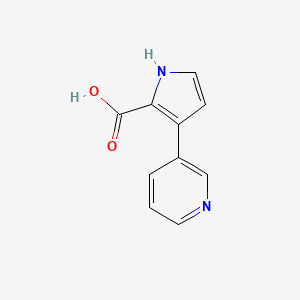
![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
